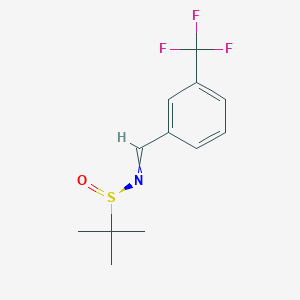

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Übersicht

Beschreibung

“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is a chemical compound with the molecular formula C12H14F3NOS. It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is characterized by a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” has a molecular weight of 277.31 g/mol. More detailed physical and chemical properties are not available in the current data.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

This compound is part of the sulfinamide class, which plays a significant role in drug design and discovery programs. Sulfinamides are utilized as building blocks in medicinal chemistry due to their stability and reactivity, which facilitate the synthesis of complex molecules. For instance, they can be used to create potent pharmaceuticals with improved pharmacokinetic properties .

Agrochemical Synthesis

In the agrochemical industry, sulfinamides serve as precursors for the synthesis of various pesticides and herbicides. Their ability to form stable bonds with other organic compounds makes them valuable for developing new agrochemicals that are more effective and environmentally friendly .

Polymer Chemistry

Sulfinamides are employed in polymer chemistry to modify the properties of polymers. They can be incorporated into polymer chains to enhance the material’s thermal stability, chemical resistance, and mechanical strength, leading to the creation of advanced materials for industrial applications .

Vulcanization Accelerators

The high lability of the S–N bond in sulfinamides makes them excellent vulcanization accelerators in the rubber industry. They help in improving the efficiency of the vulcanization process, which is crucial for producing durable rubber products .

Asymmetric Synthesis

®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide can be used as a chiral auxiliary in asymmetric synthesis. This application is particularly important for creating enantiomerically pure substances, which are essential in the pharmaceutical industry for producing drugs with specific desired effects .

Environmental Remediation

Due to their reactive nature, sulfinamides can be used in environmental remediation processes. They can react with pollutants, facilitating their breakdown and removal from the environment, thus contributing to cleaner air and water .

Analytical Chemistry

In analytical chemistry, sulfinamides can be used as derivatization agents to improve the detection and quantification of various compounds. Their ability to react selectively with certain functional groups makes them useful in chromatography and spectrometry .

Nanotechnology

Sulfinamides have potential applications in nanotechnology. They can be used to synthesize nanomaterials with specific properties, such as increased conductivity or enhanced catalytic activity. These materials can be applied in electronics, sensors, and other high-tech devices .

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfinamides, such as “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide”, are often used in asymmetric synthesis as chiral auxiliaries . They don’t have a specific biological target but are used as building blocks in the synthesis of other compounds, which can have various targets depending on their structure and function .

Mode of Action

The mode of action of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” would depend on the specific reaction it’s used in. Generally, sulfinamides can react with various electrophiles to form new bonds, introducing chirality into the resulting compounds .

Biochemical Pathways

As a synthetic reagent, “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” doesn’t directly participate in any biochemical pathways. The compounds synthesized using it could be involved in various biochemical pathways, depending on their structure and function .

Pharmacokinetics

Any compounds synthesized using it would have their own unique ADME properties .

Result of Action

The result of the action of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” would be the formation of a new compound with introduced chirality . The effects of this new compound at the molecular and cellular level would depend on its structure and function .

Eigenschaften

IUPAC Name |

(R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPINQRXQBAMZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133035 | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide | |

CAS RN |

1662703-48-1 | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662703-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)

![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)

![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)

![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)